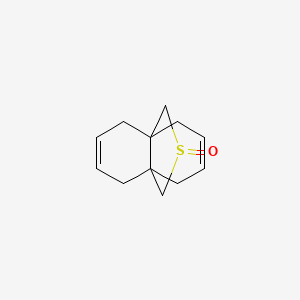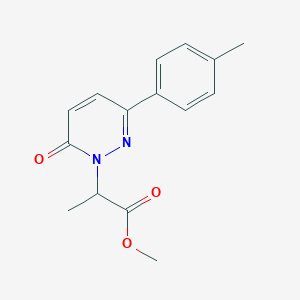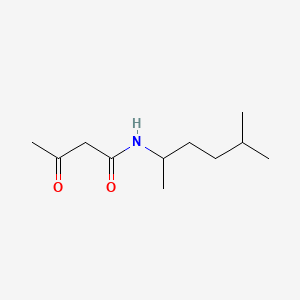
Tris(2-ethylhexyl)(phenyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2-ethylhexyl)(phenyl)silane is an organosilicon compound with the molecular formula C30H56Si. It is characterized by the presence of a phenyl group and three 2-ethylhexyl groups attached to a silicon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tris(2-ethylhexyl)(phenyl)silane can be synthesized through the hydrosilylation reaction. This involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond. A common method includes the reaction of phenylsilane with 2-ethylhexyl acrylate in the presence of a platinum catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Tris(2-ethylhexyl)(phenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can act as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds.
Substitution: The phenyl and 2-ethylhexyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens and organometallic compounds are often used.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Corresponding alcohols and hydrocarbons.
Substitution: Various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
Tris(2-ethylhexyl)(phenyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions and as a reducing agent.
Biology: The compound is explored for its potential in modifying biomolecules and as a component in drug delivery systems.
Medicine: Research is ongoing into its use in developing new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings
Mécanisme D'action
The mechanism of action of Tris(2-ethylhexyl)(phenyl)silane involves its ability to donate hydride ions (H-) in chemical reactions. This property makes it an effective reducing agent. The silicon atom in the compound can form strong bonds with oxygen and other electronegative elements, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Phenylsilane: Similar in structure but lacks the 2-ethylhexyl groups.
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
Diphenylsilane: Contains two phenyl groups instead of one
Uniqueness: Tris(2-ethylhexyl)(phenyl)silane is unique due to the presence of three bulky 2-ethylhexyl groups, which provide steric hindrance and influence its reactivity and solubility. This makes it particularly useful in applications requiring specific steric and electronic properties .
Propriétés
Formule moléculaire |
C30H56Si |
|---|---|
Poids moléculaire |
444.8 g/mol |
Nom IUPAC |
tris(2-ethylhexyl)-phenylsilane |
InChI |
InChI=1S/C30H56Si/c1-7-13-19-27(10-4)24-31(30-22-17-16-18-23-30,25-28(11-5)20-14-8-2)26-29(12-6)21-15-9-3/h16-18,22-23,27-29H,7-15,19-21,24-26H2,1-6H3 |
Clé InChI |
PBEVPYBJVHYCLP-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)C[Si](CC(CC)CCCC)(CC(CC)CCCC)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethanone, 1-(4-bromophenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B11957606.png)


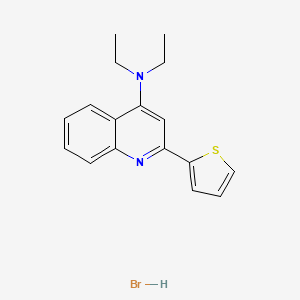
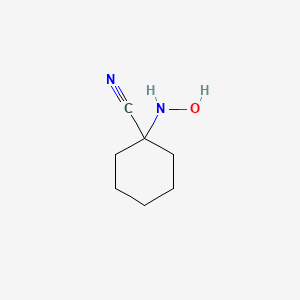
![4-(6-[1,1'-Biphenyl]-4-yl-1,1,6,6-tetraphenyl-2,4-hexadiynyl)-1,1'-biphenyl](/img/structure/B11957633.png)

